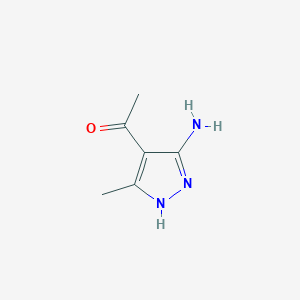

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-(3-amino-5-methyl-1H-pyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(4(2)10)6(7)9-8-3/h1-2H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPSOOKVMCUCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

An In-Depth Technical Guide to the Synthesis of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded methodology for the , a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative emphasizes the chemical principles and strategic decisions behind the chosen synthetic pathway, ensuring both reproducibility and a deep understanding of the reaction mechanisms. The proposed synthesis is a robust two-step process commencing with the cyclocondensation of cyanoacetone and hydrazine to form the key intermediate, 5-amino-3-methyl-1H-pyrazole. This is followed by a regioselective C4-acylation. This guide details the step-by-step protocols, mechanistic insights, purification techniques, and safety considerations, designed for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction: Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern drug discovery, with aminopyrazole derivatives exhibiting a wide spectrum of biological activities.[1] These compounds serve as crucial intermediates for the synthesis of more complex molecules, including kinase inhibitors, anti-inflammatory agents, and NPY5 antagonists.[2] The target molecule, this compound, incorporates both a nucleophilic amino group and a versatile ketone handle, making it an exceptionally useful synthon for library development and lead optimization campaigns. This guide presents an efficient and well-documented pathway to access this high-value compound.

Retrosynthetic Analysis and Strategy

The synthetic strategy is designed for efficiency and control over regioselectivity. A retrosynthetic analysis reveals a logical two-step approach. The target molecule can be disconnected at the C4-acetyl bond, pointing to a C-acylation reaction as the final step. The precursor for this transformation is the readily accessible 5-amino-3-methyl-1H-pyrazole. This intermediate, in turn, can be constructed from simple, commercially available starting materials via a classical pyrazole synthesis.

Caption: Retrosynthetic pathway for the target molecule.

Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole

The formation of the pyrazole core is most effectively achieved through the condensation of a β-ketonitrile with hydrazine.[2][3] This reaction is a cornerstone of pyrazole chemistry, proceeding reliably and in high yield. We utilize the reaction between an alkali metal salt of cyanoacetone and a hydrazine salt.[4][5]

Reaction Mechanism

The reaction proceeds via an initial nucleophilic attack of hydrazine on the ketone carbonyl of cyanoacetone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. Subsequent tautomerization yields the stable aromatic aminopyrazole ring.

Caption: Key stages in the formation of the aminopyrazole ring.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| Sodium Cyanoacetone | C₄H₄NNaO | 105.07 | 19591-31-4 | Can be prepared from cyanoacetic acid |

| Hydrazine Monohydrochloride | H₅ClN₂ | 68.51 | 2644-70-4 | Toxic and corrosive . Handle with care. |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous grade recommended. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For precipitation. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | For pH adjustment. |

Procedure [4]

-

To a 40% by weight aqueous solution containing 1.0 mol of hydrazinium monohydrochloride, adjust the pH to between 1 and 2 by adding a catalytic amount of concentrated hydrochloric acid.

-

Over a period of 45-60 minutes, meter in 1.0 mol of sodium cyanoacetone while maintaining the reaction temperature at 30-35°C.

-

Allow the mixture to react for an additional 4-5 hours at 35°C.

-

Add 650 mL of toluene to the reaction solution and equip the flask with a Dean-Stark apparatus.

-

Heat the mixture to reflux to remove water via azeotropic distillation until no more water separates.

-

Cool the remaining toluene solution. Add an equal volume of ethanol to precipitate the sodium chloride byproduct.

-

Filter off the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

The crude product is then purified by vacuum distillation (boiling point ~128°C at 2 mmHg) to yield 5-amino-3-methyl-1H-pyrazole as a white to light yellow crystalline powder.[4][6]

Step 2: Regioselective C4-Acylation

The introduction of the acetyl group at the C4 position is the critical step. The pyrazole ring contains multiple potentially reactive sites: the two ring nitrogens (N1, N2) and the exocyclic amino group (C5-NH₂). The C5-amino group is a strong activating group, enhancing the nucleophilicity of the C4 position, making it susceptible to electrophilic substitution. However, direct Friedel-Crafts acylation using a strong Lewis acid like AlCl₃ can be problematic due to the complexation of the catalyst with the basic nitrogen atoms of the pyrazole, potentially deactivating the ring.[7][8]

A more effective and selective method, adapted from the acylation of pyrazolones, utilizes a milder base like calcium hydroxide.[9][10] This approach avoids harsh Lewis acids and favors C-acylation over N-acylation.

Proposed Reaction Mechanism

The calcium hydroxide likely acts as a base to deprotonate the pyrazole and forms a calcium chelate. This chelation complex preferentially exposes the C4 position for electrophilic attack by the acylating agent (acetyl chloride), directing the acylation regioselectively. The base also serves to neutralize the HCl generated during the reaction.[10]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 5-Amino-3-methyl-1H-pyrazole | C₄H₇N₃ | 97.12 | 31230-17-8 | From Step 1. |

| Calcium Hydroxide | Ca(OH)₂ | 74.09 | 1305-62-0 | Fine powder, anhydrous. |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 75-36-5 | Corrosive, reacts violently with water . |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous. |

| Hydrochloric Acid (dilute) | HCl (aq) | - | 7647-01-0 | ~2M solution. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction. |

Procedure (Adapted from[9][10])

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.103 mol) of 5-amino-3-methyl-1H-pyrazole in 150 mL of anhydrous tetrahydrofuran (THF), heating gently if necessary.

-

To the solution, add 15.3 g (0.206 mol, 2.0 equiv.) of calcium hydroxide powder.

-

With vigorous stirring, add 8.9 mL (0.124 mol, 1.2 equiv.) of acetyl chloride dropwise over 10-15 minutes. An exothermic reaction may be observed, and the mixture may thicken.

-

After the addition is complete, heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 5% Methanol in Dichloromethane).

-

Cool the reaction mixture to room temperature. Pour the thick paste into 200 mL of cold 2M hydrochloric acid to decompose the calcium complex and dissolve inorganic salts.

-

The product should separate as a solid or an oil. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Appearance: Expected to be a crystalline solid.

-

Molecular Formula: C₆H₉N₃O

-

Molecular Weight: 139.16 g/mol [11]

-

Expected Characterization Data:

-

¹H NMR: Signals corresponding to the methyl protons (pyrazole ring), acetyl methyl protons, a broad singlet for the amino (NH₂) protons, and a singlet for the pyrazole NH proton.

-

¹³C NMR: Resonances for the two methyl carbons, the pyrazole ring carbons (including the C-4 carbon at a downfield shift due to the acetyl group), and the carbonyl carbon of the acetyl group.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (amino group, ~3200-3400 cm⁻¹), C=O stretching (ketone, ~1650 cm⁻¹), and C=N/C=C stretching (pyrazole ring).

-

Mass Spectrometry: A molecular ion peak [M+H]⁺ at m/z 140.

-

Safety and Handling

-

Hydrazine and its salts: Are highly toxic, corrosive, and suspected carcinogens. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetyl Chloride: Is highly corrosive and lachrymatory. It reacts violently with water and alcohols. Handle only in a fume hood and ensure all glassware is dry.

-

Acids and Bases: Concentrated acids and bases should be handled with appropriate care and PPE.

Conclusion

The is reliably achieved through a two-step sequence involving the formation of the 5-amino-3-methyl-1H-pyrazole precursor followed by a regioselective, base-mediated C4-acylation. This methodology avoids the use of harsh Lewis acids, providing a practical and efficient route for producing this valuable synthetic intermediate on a laboratory scale. The protocols and mechanistic discussions herein provide a solid foundation for researchers to successfully implement this synthesis.

References

-

Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C. [Link]

- Process for the preparation of 3-amino-5-methylpyrazole.

- Process for the preparation of 3-amino-5-methylpyrazole.

-

Recent developments in aminopyrazole chemistry. Arkat USA. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

-

Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation. Taylor & Francis Online. [Link]

-

Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation. Taylor & Francis Online. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

-

Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

A copper-catalyzed asymmetric Friedel–Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles. RSC Publishing. [Link]

-

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. PMC - NIH. [Link]

-

Synthesis of 5‐amino‐1H‐pyrazole 3. ResearchGate. [Link]

-

A new facile synthesis of indeno[1,2-c] pyrazoles, 2H-benzo[g]indazoles and benzo[6][12]cyclohepta[1,2-c]pyrazoles via Friedel-Crafts ring closures. ResearchGate. [Link]

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

-

1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone. ChemSynthesis. [Link]

-

2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 5. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. This compound [m.chemicalbook.com]

- 12. tandfonline.com [tandfonline.com]

A Technical Guide to the Physicochemical Properties of 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone

Abstract: The pyrazole nucleus is a foundational scaffold in medicinal chemistry, featured in numerous approved therapeutics.[1][2] The compound 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone, a substituted aminopyrazole, represents a valuable building block for the synthesis of novel bioactive agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, as these parameters directly influence formulation, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailing both computed data and the rigorous experimental protocols required for their empirical validation. The methodologies described are grounded in authoritative guidelines to ensure scientific integrity and reproducibility for researchers in pharmaceutical and chemical sciences.

Introduction: The Significance of Pyrazole Scaffolds and Physicochemical Profiling

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention from researchers due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[1][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of molecular properties to optimize biological activity and pharmacokinetic profiles.

The journey of a candidate molecule from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical profile.[4] Properties such as solubility, ionization constant (pKa), and lipophilicity govern a drug's ability to be formulated into a stable dosage form and to navigate the physiological barriers within the human body. Early and accurate characterization of these properties is a cornerstone of modern drug development, preventing costly late-stage failures. This guide focuses on this compound, outlining the essential data and experimental frameworks for its comprehensive profiling.

Chemical Identity and Computed Properties

A precise understanding of the molecular structure and its derived computational descriptors provides a foundational dataset for predicting its behavior and guiding experimental design.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [5] |

| CAS Number | 139111-42-5 | [5] |

| Molecular Formula | C₆H₉N₃O | [5] |

| Molecular Weight | 139.16 g/mol | [5] |

| Canonical SMILES | CC1=C(C(=NN1)N)C(=O)C | [5] |

| InChIKey | XYPSOOKVMCUCIY-UHFFFAOYSA-N |[5] |

Note on Tautomerism: It is important for researchers to recognize that pyrazoles can exist in different tautomeric forms. The IUPAC name provided reflects one common representation, but the position of the proton on the pyrazole ring nitrogen atoms can shift.[1] This should be considered during spectroscopic analysis.

Computed "Drug-Likeness" Parameters

Computational models are invaluable for providing an early assessment of a compound's potential as an orally bioavailable drug. These parameters are often evaluated against frameworks such as Lipinski's Rule of Five.[6]

Table 2: Computed Physicochemical Properties and Drug-Likeness Descriptors

| Property | Value | Significance in Drug Development | Source |

|---|---|---|---|

| XLogP3 (Lipophilicity) | 0.5 | Indicates relatively low lipophilicity and good aqueous solubility, which is favorable for oral absorption. | [5] |

| Hydrogen Bond Donors | 2 | The amino group (NH₂) and pyrazole N-H provide hydrogen bond donor capabilities, influencing solubility and target binding. | [5] |

| Hydrogen Bond Acceptors | 3 | The pyrazole nitrogens and carbonyl oxygen act as hydrogen bond acceptors, contributing to aqueous solubility and molecular interactions. | [5] |

| Rotatable Bond Count | 1 | Low rotational freedom suggests a more rigid conformation, which can be beneficial for binding affinity and reduce entropic penalties. | [5] |

| Topological Polar Surface Area (TPSA) | 71.8 Ų | This value is well within the typical range (<140 Ų) for good cell permeability and oral bioavailability. |[5] |

These computed values suggest that this compound possesses a favorable physicochemical profile for consideration as a drug candidate or a scaffold for further chemical exploration.

Experimental Determination of Core Physicochemical Properties

While computational predictions are useful, they must be validated by empirical data. The following sections detail the standard, authoritative protocols for determining the most critical physicochemical properties.

Melting Point Analysis

The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice energy.[4] A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the compound is thoroughly dried to remove any residual solvent. Finely powder a small amount of the solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Current Status: As of the date of this guide, no experimentally determined melting point for this specific compound has been published in publicly accessible databases.

Aqueous Solubility Profiling

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4] For biopharmaceutical classification, equilibrium solubility is determined across a physiologically relevant pH range.[7]

Causality Behind Experimental Choices: The Equilibrium Shake-Flask method is considered the "gold standard" for determining thermodynamic solubility because it allows the system to reach a true equilibrium between the solid and dissolved states, providing the most accurate and relevant data for predicting in vivo dissolution.[4][8] The choice of pH 1.2, 4.5, and 6.8 simulates the environments of the stomach, proximal intestine, and distal intestine, respectively, as mandated by regulatory guidelines like those from the WHO.[7] A temperature of 37 ± 1 °C is used to mimic human body temperature.[7]

Protocol: Equilibrium Shake-Flask Solubility Determination (WHO/BCS Guidelines) [7][9]

-

Buffer Preparation: Prepare aqueous buffers at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7]

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Place the vials in a shaker or rotator bath maintained at 37 ± 1 °C. Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be run to confirm the time to equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation at high speed (e.g., >10,000 g) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Verification: Measure the pH of the saturated solution after the experiment to ensure it has not shifted significantly from the initial buffer pH.[4]

-

Replication: The determination should be performed in at least triplicate for each pH condition.[7]

Caption: Workflow for Equilibrium Solubility Determination.

Ionization Constant (pKa) Determination

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This is critical as the ionization state affects a compound's solubility, permeability across biological membranes, and binding to its target.[10] Given the presence of a basic amino group and the acidic/basic nature of the pyrazole ring, this compound is expected to have at least one pKa value.

Causality Behind Experimental Choices: Potentiometric titration is a robust and widely used method because it directly measures the change in pH of a solution as a titrant is added, allowing for a precise determination of the inflection points that correspond to the pKa values.[10][11] This method is highly accurate and provides a complete titration curve, which can reveal complex ionization behavior.

Protocol: pKa Determination by Potentiometric Titration [11]

-

Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water or a suitable water/co-solvent mixture if aqueous solubility is low. Maintain a constant ionic strength, for example, with 0.1 M KCl.[11]

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) at the experimental temperature (e.g., 25 °C).

-

Titration: Place the solution in a thermostatted vessel under constant stirring. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl if determining a basic pKa, or 0.1 M NaOH for an acidic pKa).

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For higher accuracy, calculate the first derivative (dpH/dV) of the titration curve; the peak of the derivative plot corresponds to the equivalence point.

-

Replication: Perform the titration at least three times to ensure reproducibility.

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of a synthesized compound. While specific spectra for this compound are not widely published, the expected features can be predicted based on its functional groups and data from analogous pyrazole structures.[12][13][14]

Table 3: Predicted Spectroscopic and Spectrometric Features

| Technique | Feature | Predicted Chemical Shift / Frequency / m/z | Rationale & Notes |

|---|---|---|---|

| ¹H NMR | Pyrazole N-H | Broad singlet, ~10-13 ppm | The acidic proton on the pyrazole ring, often broad and may exchange with D₂O.[15] |

| Amino (-NH₂) | Broad singlet, ~4-6 ppm | Chemical shift is solvent-dependent and protons are exchangeable with D₂O. | |

| Acetyl (-CH₃) | Singlet, ~2.3-2.6 ppm | A sharp singlet integrating to 3 protons, deshielded by the adjacent carbonyl group.[16] | |

| Ring Methyl (-CH₃) | Singlet, ~2.1-2.4 ppm | A sharp singlet integrating to 3 protons, attached to the pyrazole ring.[16] | |

| ¹³C NMR | Carbonyl (C=O) | ~190-200 ppm | Typical chemical shift for a ketone carbonyl carbon.[14] |

| Pyrazole C3, C4, C5 | ~100-160 ppm | The exact shifts for the three sp² carbons of the pyrazole ring depend on the substitution pattern.[12] | |

| Methyl Carbons | ~15-30 ppm | The two methyl carbons (acetyl and ring) will appear in the aliphatic region. | |

| IR Spectroscopy | N-H Stretch | 3200-3400 cm⁻¹ | Two bands (symmetric and asymmetric stretch) are expected for the primary amine (-NH₂). A broader band for the pyrazole N-H may also be present.[13] |

| C=O Stretch | 1650-1680 cm⁻¹ | A strong, sharp absorption characteristic of a conjugated ketone.[14] | |

| C=N / C=C Stretch | 1550-1620 cm⁻¹ | Absorptions from the pyrazole ring system. |

| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 140.08 | The expected molecular ion peak for the protonated molecule (C₆H₁₀N₃O⁺). |

Summary and Conclusion

This compound is a heterocyclic compound with significant potential as a scaffold in drug discovery. Its computed physicochemical properties, including a low XLogP3 and a favorable TPSA, suggest it possesses "drug-like" characteristics conducive to good oral bioavailability. This guide provides the authoritative experimental frameworks necessary to validate these predictions and build a robust data package for this molecule. The detailed protocols for determining melting point, aqueous solubility, and pKa are designed to yield high-quality, reproducible data essential for any research or development program. The predicted spectroscopic data serve as a benchmark for structural confirmation. By applying these rigorous methodologies, researchers can confidently characterize this and similar molecules, accelerating the journey from chemical synthesis to potential therapeutic application.

References

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy - gmp-compliance.org. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39. Available at: [Link]

-

World Health Organization. (2019). Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available at: [Link]

-

Li, S., & Zhao, L. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(1), 1-5. Available at: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

-

Mondal, P., & Singh, N. L. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 43(3), 1339-1351. Available at: [Link]

-

Kumar, V., & Aggarwal, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 70-79. Available at: [Link]

-

Hassan, A. S., Aboulthana, W. M., & El-Metwaly, N. M. (2023). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). Physico-chemical properties of the designed pyrazole derivatives. Available at: [Link]

-

Contino, M., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 26(11), 3358. Available at: [Link]

-

Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1273. Available at: [Link]

-

Campillo, N., Páez, J. A., & Gascón, J. (2004). Computational determination of pK(a) values. A comparison of different theoretical approaches and a novel procedure. Journal of Molecular Structure: THEOCHEM, 684(1-3), 121-128. Available at: [Link]

-

Dash, D. N., & Mishra, P. C. (2016). Comparison of theoretical and experimental value of pKa of mixed hetero oxomolybdates by quantum chemical calculation. International Journal of ChemTech Research, 9(8), 241-248. Available at: [Link]

-

O'Donovan, D. H., et al. (2017). Development of Methods for the Determination of pKa Values. Molecules, 22(10), 1646. Available at: [Link]

-

ChemSynthesis. 1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone. Available at: [Link]

-

SpectraBase. Ethanone, 1-(5-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)-. Available at: [Link]

-

Sheikh, T. U., et al. (2008). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. Available at: [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]

-

Asghar, A., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15610–15617. Available at: [Link]

-

mzCloud. 1-[3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-one. Available at: [Link]

-

Chemcasts. 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 6123-63-3) Properties. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Asiri, A. M., et al. (2016). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2016(4), M914. Available at: [Link]

-

Zhao, F. Q., et al. (2013). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. Available at: [Link]

-

Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. Available at: [Link]

-

Trofimov, B. A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(1), M973. Available at: [Link]

-

Dickie, D. A., et al. (2020). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2020(1), M1108. Available at: [Link]

-

SpectraBase. 1-(1-Methyl-1H-pyrazol-5-yl)ethanone. Available at: [Link]

-

The Royal Society of Chemistry. (2016). 1H-NMR: 2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1yl)(phenyl)methyl)malononitrile (PZ-2). Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmchemsci.com [jmchemsci.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. This compound | C6H9N3O | CID 12058299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 16. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]

The Aminopyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Diverse Biological Activities of Aminopyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the Aminopyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][3][4][5][6] Among the various substituted pyrazoles, the aminopyrazole scaffold has emerged as a particularly "privileged" structure in drug discovery. The presence of the amino group provides a crucial hydrogen bond donor and acceptor, facilitating strong and specific interactions with a wide array of biological targets.[3][7] This guide provides a comprehensive overview of the significant biological activities of aminopyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Aminopyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, most notably through the inhibition of protein kinases that are crucial for tumor growth and survival.[3][8][9]

A. Mechanism of Action: Kinase Inhibition

Many aminopyrazole-based compounds exert their anticancer effects by acting as ATP-competitive inhibitors of protein kinases. The aminopyrazole core often forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature observed in many kinase inhibitors.[8] This inhibition can disrupt signaling pathways that are constitutively active in cancer cells, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[8]

Key kinase families targeted by aminopyrazole derivatives include:

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their aberrant activity is a common feature of many cancers. Aminopyrazole analogs have been developed as potent inhibitors of CDKs, such as CDK2 and CDK5.[8] For instance, the aminopyrazole-based drug candidate AT7519 is a potent inhibitor of several CDKs and is in clinical trials for various cancers.[3]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in a variety of tumors. Aminopyrazole-based inhibitors have been developed to target both wild-type and mutant forms of FGFRs, overcoming common resistance mechanisms.[10]

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its dysregulation is implicated in various cancers and inflammatory diseases. Novel 4-aminopyrazole derivatives have been synthesized as potent JAK inhibitors.[11] Gandotinib (LY2784544) is an example of a 3-aminopyrazole derivative that acts as a selective JAK2 inhibitor.[9]

-

Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many human cancers. The 4-pyrazolamine derivative AT9283 is a potent inhibitor of Aurora kinases.[9]

B. Structure-Activity Relationship (SAR) Insights

Systematic modifications of the aminopyrazole scaffold have provided valuable insights into the structural requirements for potent and selective kinase inhibition. For example, substitutions at the N1 position of the pyrazole ring and modifications of the amino group have been shown to significantly influence potency and selectivity against different kinases.[12] The exploration of the hydrophobic pocket adjacent to the kinase hinge region through various substitutions has led to the identification of highly potent and selective inhibitors.[8]

Data Presentation: Anticancer Activity of Representative Aminopyrazole Derivatives

| Compound/Derivative Class | Target Kinase(s) | IC50/Activity | Cell Line(s) | Reference |

| AT7519 | CDKs | Potent inhibitor | Various cancer cell lines | [3] |

| AT9283 | Aurora Kinases | Potent inhibitor | Various cancer cell lines | [9] |

| Gandotinib (LY2784544) | JAK2 | Potent and selective | - | [9] |

| Compound 24 (Aminopyrazole analog) | CDK2/5 | Potent and selective | Pancreatic cancer cell lines | [8] |

| Compound 17m (4-Aminopyrazole derivative) | JAK1, JAK2, JAK3 | IC50 = 0.67 µM, 0.098 µM, 0.039 µM | Hela cells | [11] |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | - | Good inhibition of proliferation | HepG2, HeLa | [3] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FRET-based assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of aminopyrazole derivatives against a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Purified recombinant target kinase

-

Fluorescently labeled substrate peptide

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test aminopyrazole compounds dissolved in DMSO

-

384-well microplate

-

Plate reader capable of measuring Förster Resonance Energy Transfer (FRET)

Procedure:

-

Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

-

Assay Reaction Setup:

-

Add assay buffer to each well of the microplate.

-

Add the test compound solution to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

-

Add the substrate peptide to all wells.

-

Initiate the kinase reaction by adding a solution of the target kinase and ATP.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

-

Detection: Measure the FRET signal using a plate reader. The signal will change depending on the phosphorylation state of the substrate.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualization: Kinase Inhibition by Aminopyrazole Derivatives

Caption: Competitive inhibition of a protein kinase by an aminopyrazole derivative.

II. Antimicrobial Activity: A Renewed Front Against Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Aminopyrazole derivatives have shown promising activity against a range of bacteria and fungi, making them an interesting scaffold for the development of new anti-infective drugs.[3][13][14][15][16]

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many aminopyrazole derivatives are still under investigation. However, some studies suggest that they may interfere with essential cellular processes in microorganisms. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase or other key enzymes involved in microbial replication and survival.[3] The structural diversity within this class of compounds allows for the potential to target various microbial pathways.

B. Spectrum of Activity

Aminopyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3][13][14] For example, certain 3-aminopyrazole derivatives have shown high activity against both bacteria and fungi.[3] Some polysubstituted pyrazole derivatives have exhibited potent antibacterial activity against multidrug-resistant Acinetobacter baumannii.[15]

Data Presentation: Antimicrobial Activity of Selected Aminopyrazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity (e.g., MIC, Inhibition Zone) | Reference |

| 3-Aminopyrazole Derivatives (3a-d) | Bacteria and Fungi | Inhibition zone > 15 mm | [3] |

| 5-Aminopyrazole Derivative (25) | B. subtilis (Gram-positive) | Good activity (inhibition zone 7.3 ± 1.1 mm) | [3] |

| Pyrazole Derivative (22) | E. coli, P. aeruginosa, B. subtilis, S. aureus | Good activity (activity index ≥75%) | [3] |

| Compounds AP-1, 3, 4, 7, 9, 10, 11 | Bacteria | Good antimicrobial activity | [13] |

| Thiophene-functionalized pyrazolo[1,5-a]pyrimidines | Acinetobacter baumannii | MIC: 31.25–250 µg/mL | [15] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an aminopyrazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test aminopyrazole compounds

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Sterile 96-well microplates

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (broth only)

-

Spectrophotometer or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Adjust the turbidity of the microbial culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the test compound, positive control, and growth control (broth with inoculum but no compound).

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization: Workflow for Antimicrobial Susceptibility Testing

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

A. Mechanism of Action: COX Inhibition and Beyond

The primary mechanism of anti-inflammatory action for many aminopyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[6] The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor.[6]

Beyond COX inhibition, some aminopyrazole derivatives may also exert their anti-inflammatory effects through other mechanisms, such as:

-

Inhibition of lipoxygenase (LOX): This enzyme is involved in the production of leukotrienes, another class of inflammatory mediators.[6]

-

Modulation of cytokine production: Some derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

-

Inhibition of NF-κB signaling: The NF-κB pathway is a central regulator of the inflammatory response.[6]

B. Structure-Activity Relationship (SAR) and Selectivity

The selectivity of aminopyrazole derivatives for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6] The substitution pattern on the pyrazole ring and the nature of the side chains play a crucial role in determining this selectivity. For example, the presence of a sulfonamide or a similar group is often associated with COX-2 selectivity.[6]

Data Presentation: Anti-inflammatory Activity of Aminopyrazole Derivatives

| Compound/Derivative Class | Target(s) | In Vitro Activity (IC50) | In Vivo Model | Reference |

| Celecoxib | COX-2 | Potent and selective | Carrageenan-induced paw edema | [6] |

| 5-Aminopyrazoles (35a, 35b) | COX-2 | IC50 = 0.55 µM, 0.61 µM (more potent than Celecoxib) | Carrageenan-induced rat paw edema | [3] |

| 4-Amino-3-trifluoromethyl-5-phenylpyrazoles | - | Appreciable anti-inflammatory activity | - | [3] |

| Compound N5 | COX-2 | High selectivity (47.979) | Cotton-pellet-induced granuloma | [18] |

| Compound N7 | - | Potent anti-inflammatory activity | Cotton-pellet-induced granuloma | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of an aminopyrazole derivative.

Materials:

-

Wistar rats

-

Test aminopyrazole compound

-

Carrageenan solution (1% w/v in saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control drug (e.g., Celecoxib)

-

Pletysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (vehicle control, positive control, and test compound groups).

-

Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally at a specified time before carrageenan injection.

-

Induction of Inflammation: Inject a standardized volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a pletysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

-

Compare the activity of the test compound with that of the positive control.

-

Visualization: The Arachidonic Acid Cascade and Points of Inhibition

Caption: Inhibition of the COX-2 pathway by selective aminopyrazole derivatives.

IV. Conclusion and Future Perspectives

The aminopyrazole scaffold is undeniably a versatile and highly valuable motif in the landscape of modern drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, with significant progress made in the development of anticancer, antimicrobial, and anti-inflammatory agents. The ability of the aminopyrazole core to form key interactions with a diverse range of biological targets underscores its "privileged" status.

Future research in this area will likely focus on:

-

Rational Design and Synthesis: Leveraging computational tools and a deeper understanding of SAR to design novel aminopyrazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

Exploration of New Therapeutic Areas: Investigating the potential of aminopyrazole derivatives in other disease areas, such as neurodegenerative disorders, metabolic diseases, and viral infections.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities to facilitate target-based drug design and identify new therapeutic targets.

-

Combination Therapies: Evaluating the synergistic effects of aminopyrazole-based drugs in combination with other therapeutic agents to overcome drug resistance and enhance treatment efficacy.

The continued exploration of the chemical space around the aminopyrazole nucleus holds immense promise for the discovery and development of the next generation of innovative medicines to address unmet medical needs.

References

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. (n.d.).

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI.

- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC - PubMed Central. (n.d.).

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI.

- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023). National Center for Biotechnology Information.

- Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed. (2016). National Center for Biotechnology Information.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI.

- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives | Asian Journal of Chemistry. (2018). Asian Journal of Chemistry.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.).

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.).

- Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed. (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (n.d.).

- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. (n.d.).

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (n.d.).

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2016). International Journal of Pharmaceutical Sciences and Research.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).

- Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - ResearchGate. (2025). ResearchGate.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC - PubMed Central. (2024). National Center for Biotechnology Information.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.).

- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. (n.d.).

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. probiologists.com [probiologists.com]

- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Therapeutic Targets of the 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone Scaffold

Abstract

The 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone molecule, while not extensively characterized as a standalone therapeutic, represents a foundational structure derived from the 5-aminopyrazole chemical family. This family is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a multitude of clinically successful and investigational drugs.[1] The inherent chemical properties of the aminopyrazole core, particularly its ability to act as an ATP-mimetic hinge-binder, make it an exceptionally versatile starting point for the development of potent and selective enzyme inhibitors.[2] This technical guide synthesizes evidence from structurally related compounds to hypothesize and explore the most promising therapeutic targets for derivatives of this scaffold. Our analysis strongly indicates that protein kinases, central regulators of cellular signaling, represent the highest-priority target class. We will provide an in-depth analysis of specific kinase families—including Janus kinases (JAKs), Aurora kinases (AURKs), and Cyclin-Dependent Kinases (CDKs)—and present a comprehensive, actionable roadmap for the experimental identification and validation of these targets.

Part 1: The 5-Aminopyrazole Core: A Privileged Scaffold in Drug Discovery

The compound this compound serves as a quintessential building block for more complex, biologically active molecules.[3][4] While direct pharmacological data on this specific ethanone derivative is sparse, its core 5-aminopyrazole structure is of immense interest. In drug development, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity. The pyrazole ring system has proven to be a cornerstone in the design of numerous kinase inhibitors.[5]

The therapeutic utility of the 5-aminopyrazole scaffold is rooted in its structural and electronic properties. It functions as a bioisostere of the adenine base in ATP, enabling it to fit neatly into the ATP-binding pocket of protein kinases. The exocyclic amino group and the pyrazole ring nitrogens are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.[2] This hinge-binding interaction anchors the inhibitor, providing a stable foundation for further chemical modifications that can enhance potency and selectivity.

Caption: 5-Aminopyrazole scaffold forming key hydrogen bonds in the kinase hinge region.

Part 2: Primary Hypothesized Target Class: Protein Kinases

The most logical and evidence-supported therapeutic targets for derivatives of this compound are protein kinases. Kinases regulate a vast array of cellular processes, and their dysregulation is a known driver of diseases like cancer and chronic inflammation.[6] The pyrazole scaffold is a key component in at least eight FDA-approved small molecule kinase inhibitors and numerous others in clinical trials.[5] This repeated success establishes a clear precedent and provides a strong rationale for focusing target discovery efforts on this enzyme superfamily.

The versatility of the pyrazole core allows it to be tailored to inhibit different kinase subfamilies. By modifying the substituents on the pyrazole ring and the groups attached to it, medicinal chemists can exploit subtle differences in the ATP-binding pockets of various kinases to achieve selectivity. The table below summarizes several prominent pyrazole-based kinase inhibitors, highlighting the breadth of targets successfully engaged by this scaffold.

| Compound | Primary Kinase Target(s) | Therapeutic Area | Key Structural Feature |

| Ruxolitinib [5][7] | JAK1, JAK2 | Myelofibrosis, Inflammation | Pyrrolo[2,3-d]pyrimidine fused to a pyrazole |

| Tozasertib (VX-680) [5] | Aurora A, B, C | Oncology | Aminopyrazole linked to a quinazoline |

| AT9283 [8][9] | Aurora A, B; JAK2; Abl | Oncology | Pyrazol-4-yl urea structure |

| Danusertib (PHA-739358) [9] | Aurora A, B, C; Abl; Ret | Oncology | 3-Aminopyrazole derivative |

| Pirtobrutinib [10] | Bruton's Tyrosine Kinase (BTK) | Oncology (Mantle Cell Lymphoma) | Aminopyrazole derivative |

| Erdafitinib [5] | FGFR1-4 | Oncology (Bladder Cancer) | Pyrazole-containing structure |

Part 3: In-Depth Analysis of High-Priority Potential Kinase Targets

Based on extensive precedent in the literature, three kinase families stand out as particularly high-priority targets for novel aminopyrazole-based inhibitors.

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors.[11] Constitutive activation of the JAK/STAT pathway is a key pathogenic mechanism in myeloproliferative neoplasms and many autoimmune and inflammatory diseases.[5][12]

Numerous potent JAK inhibitors are based on the pyrazole or aminopyrazole scaffold, including the FDA-approved drug Ruxolitinib.[5][7] These compounds act as ATP-competitive inhibitors, with the pyrazole core typically binding to the hinge region of the JAK kinase domain.[11][13] Derivatives of this compound could be elaborated to target the unique features of the JAK ATP binding site, potentially leading to novel therapies for cancers and inflammatory conditions.

Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.

Aurora Kinases (AURK)

The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that are master regulators of mitosis, ensuring proper chromosome segregation and cell division.[5] Their overexpression is common in many human cancers and correlates with poor prognosis, making them attractive oncology targets.[14] Inhibition of Aurora kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

The aminopyrazole scaffold is a well-established pharmacophore for designing potent Aurora kinase inhibitors.[5] For example, Tozasertib was developed from an aminopyrazolyl-substituted quinazoline lead.[5] The clinical candidate AT9283 is a multi-targeted inhibitor with potent activity against Aurora kinases.[8][9] This strong body of evidence suggests that novel derivatives based on the this compound core could be optimized to yield potent and selective anti-mitotic agents.

Cyclin-Dependent Kinase 2 (CDK2)

CDKs are essential for regulating the progression of the cell cycle. CDK2, in particular, forms complexes with cyclin E and cyclin A to control the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[15] Deregulation of the CDK2/cyclin E axis is a frequent event in many types of cancer, leading to uncontrolled cell proliferation.[16] Therefore, inhibiting CDK2 is a validated strategy for cancer therapy.

Multiple studies have demonstrated that the pyrazole scaffold is highly effective for the development of potent and selective CDK2 inhibitors.[15][17][18] The pyrazole core mimics adenine to anchor within the ATP binding site, and structure-activity relationship (SAR) studies have shown how modifications can lead to compounds with nanomolar inhibitory potency.[7][19] The development of new pyrazole derivatives targeting CDK2 could provide valuable therapies for cancers characterized by cyclin E amplification or Rb pathway mutations.

Part 4: A Roadmap for Target Identification and Validation

For researchers seeking to elucidate the therapeutic targets of novel compounds derived from the this compound scaffold, a systematic, multi-tiered approach is essential. The following workflow provides a robust framework for moving from hypothesis to validated target.

Caption: A comprehensive workflow for kinase target identification and validation.

Experimental Protocols

Protocol 1: Kinase Panel Screening (Biochemical)

-

Objective: To identify the primary kinase targets of a test compound from a large, representative panel.

-

Methodology (Example: DiscoveRx KINOMEScan®):

-

The test compound is incubated with a panel of over 400 human kinases, each tagged with a proprietary DNA label.

-

An immobilized, broad-spectrum kinase inhibitor is used to compete for binding with the test compound.

-

The amount of each kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag.

-

A reduction in the amount of kinase bound to the support indicates that the test compound is interacting with that kinase.

-

Results are typically reported as "% Control," where a lower percentage signifies stronger binding.

-

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a compound against a specific purified kinase.

-

Methodology:

-

Prepare a reaction mixture containing the purified target kinase (e.g., JAK2), its specific substrate peptide, and ATP in a kinase reaction buffer.

-

Add serial dilutions of the test compound (and appropriate DMSO vehicle controls) to the reaction mixture in a 384-well plate.

-

Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

Calculate the % inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 3: Cellular Target Engagement by Western Blot

-

Objective: To confirm that the compound inhibits the target kinase's activity inside a living cell by measuring the phosphorylation of a known downstream substrate.

-

Methodology (Example: JAK2 inhibition in HEL 92.1.7 cells):

-

Culture HEL 92.1.7 cells (which have a constitutively active JAK2 V617F mutation) to 80% confluency.

-

Treat the cells with increasing concentrations of the test compound (e.g., 0-10 µM) for 2-4 hours. Include a vehicle (DMSO) control.

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated STAT3 (p-STAT3), a direct substrate of JAK2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading. A dose-dependent decrease in the p-STAT3 signal indicates successful target engagement.

-

Part 5: Conclusion and Future Directions

While this compound itself is a starting material rather than a drug, its 5-aminopyrazole core is a highly validated and privileged scaffold in modern medicinal chemistry. The overwhelming body of evidence from analogous structures points directly to protein kinases as the most probable and promising class of therapeutic targets. Specifically, the JAK, Aurora, and CDK families have been successfully targeted by aminopyrazole-containing molecules for the treatment of cancer and inflammatory diseases.

The path forward for researchers is clear. The primary directive should be the synthesis of a focused library of derivatives based on the core scaffold. By systematically modifying the substituents, particularly at the N1 position of the pyrazole and by derivatizing the acetyl group, new chemical entities can be created. These novel compounds should then be subjected to the rigorous target validation workflow outlined in this guide. This strategy, which combines rational, structure-based design with systematic biological screening, provides the highest probability of discovering novel, potent, and selective kinase inhibitors with significant therapeutic potential.

References

A complete list of all sources cited within this document is provided below for verification.

-

Nitulescu, G. M., Stancov, G., Seremet, O. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

-

Sharma, P., Kumar, H., Kumar, B., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

-

Wang, T., Li, Y., Wang, Z., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(7), 785-802. [Link]

-

Abdel-Atty, Z. K., Khedr, M. A., & Mostafa, Y. M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(21), 7436. [Link]

-

Jöst, C., Stukenborg, J. B., Löffler, D., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(23), 5737. [Link]

-

Howard, S., Berdini, V., Boulstridge, J. A., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]

-

Shen, P., Wang, Y., Jia, X., et al. (2022). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 967-974. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

-

Lang, J.-J., Lv, Y., Kobe, B., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6826-6842. [Link]

-

Shen, P., Wang, Y., Jia, X., et al. (2022). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 967-974. [Link]

-

ResearchGate. (n.d.). Some commercially available drugs containing pyrazole skeleton. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Semantic Scholar. [Link]

-

Li, Z., Guo, Y., Wang, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 903-921. [Link]

-

Velcicky, J., Feifel, R., Hawtin, S., et al. (2010). Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters, 20(2), 693-697. [Link]

-

ResearchGate. (n.d.). Scaffolds found in Aurora-A kinase reported inhibitors. [Link]

-

El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports, 13(1), 20885. [Link]

-

Kovacs, A. H., Zhao, D., & Hou, J. (2023). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 28(8), 3385. [Link]

-

ResearchGate. (n.d.). Phase trials of important Aurora kinase inhibitors in various type of cancers. [Link]

-

Li, Z., Guo, Y., Wang, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

Kumar, V., & Aggarwal, N. (2016). Current status of pyrazole and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 5(5), 1098-1121. [Link]

-

He, Y., Conn, G. L., & Yu, X. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 101-107. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Sisinna, L., Lettini, G., Tessitore, A., et al. (2023). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 28(5), 2369. [Link]

-

de Oliveira, R. S., da Silva, J. C. C., de Lima, M. C. A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638202. [Link]

-

Sgambat, K., & Daver, N. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3724. [Link]

-

He, Y., Conn, G. L., & Yu, X. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

-

He, Y., Conn, G. L., & Yu, X. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Figshare. [Link]

-

Goldstein, D. M., Soth, M., Goldschmidt, R., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

-

Sheikh, T. U., Khan, M. A., Arshad, M. N., et al. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o333. [Link]

-

ResearchGate. (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(3), 338-367. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H9N3O | CID 12058299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. [PDF] Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study | Semantic Scholar [semanticscholar.org]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its versatile pharmacological profile.[1][2][3] This five-membered heterocyclic ring system is a key pharmacophore in a multitude of clinically approved drugs, demonstrating activities that span from anti-inflammatory to anticancer.[4][5][6][7][8] The inherent chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its aromatic nature, allow for diverse interactions with biological targets.[4] Our focus here is on a specific, yet under-investigated derivative: 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. While direct literature on its mechanism of action is sparse[9], its structural features, particularly the aminopyrazole core, strongly suggest a potential role as a modulator of key cellular signaling pathways, most notably as a kinase inhibitor.[6][10][11]

This guide is designed for researchers, scientists, and drug development professionals. It will not merely present a known mechanism but will instead provide an in-depth, experience-driven roadmap for elucidating the mechanism of action of this intriguing compound. We will proceed from a primary hypothesis, grounded in the extensive research on related aminopyrazole derivatives, and outline a comprehensive, multi-stage research plan to systematically investigate and validate its biological activity.